
(3,3,4,4,4-Pentafluorobutyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,4-Pentafluorobutyl)hydrazine is a chemical compound with the molecular formula C4H7F5N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3,3,4,4,4-pentafluorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine typically involves the reaction of hydrazine with a fluorinated alkyl halide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, the reaction between hydrazine and 3,3,4,4,4-pentafluorobutyl bromide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield fluorinated oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Aplicaciones Científicas De Investigación
(3,3,4,4,4-Pentafluorobutyl)hydrazine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorinated alkyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)alcohol: Contains a hydroxyl group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)thiol: Contains a thiol group instead of a hydrazine group.
Uniqueness
(3,3,4,4,4-Pentafluorobutyl)hydrazine is unique due to its combination of a highly reactive hydrazine group and a stable, lipophilic fluorinated alkyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H7F5N2 |
|---|---|
Peso molecular |
178.10 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluorobutylhydrazine |
InChI |
InChI=1S/C4H7F5N2/c5-3(6,1-2-11-10)4(7,8)9/h11H,1-2,10H2 |
Clave InChI |
NZFSAMWZJGGVHG-UHFFFAOYSA-N |
SMILES canónico |
C(CNN)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
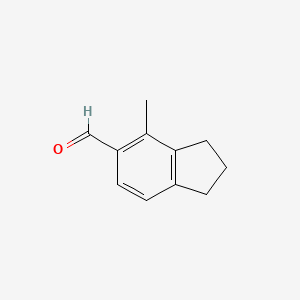
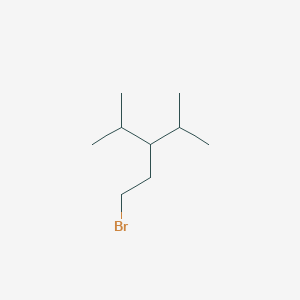
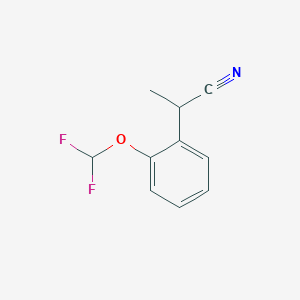

![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)

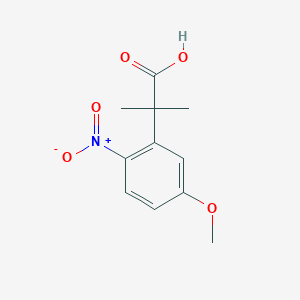
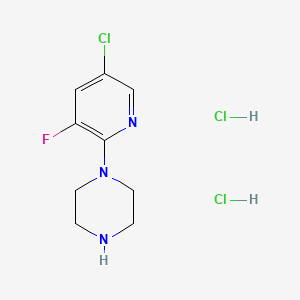
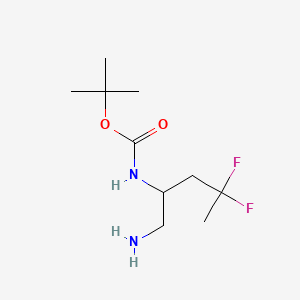


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)

